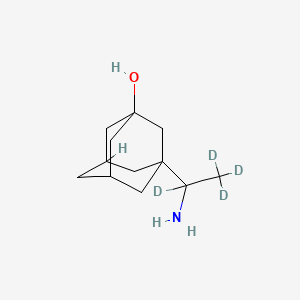3-Hydroxy Rimantadine-d4
CAS No.:
Cat. No.: VC16648505
Molecular Formula: C12H21NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO |
|---|---|
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | 3-(1-amino-1,2,2,2-tetradeuterioethyl)adamantan-1-ol |
| Standard InChI | InChI=1S/C12H21NO/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h8-10,14H,2-7,13H2,1H3/i1D3,8D |
| Standard InChI Key | JVWKHPHTJHFQAN-HUYMCZDOSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)(C2)O)N |
| Canonical SMILES | CC(C12CC3CC(C1)CC(C3)(C2)O)N |
Introduction
Chemical Structure and Physicochemical Properties
The adamantane core of 3-Hydroxy Rimantadine-d4 provides structural rigidity, while the hydroxyl group at C3 enhances polarity compared to rimantadine. Deuteration occurs at four hydrogen sites, typically on the adamantane ring or ethylamine side chain, to optimize metabolic stability. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.33 g/mol |
| Deuterium Substitution | 4 positions |
| Functional Groups | Hydroxyl (-OH), Amine (-NH₂) |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium integration, with characteristic peaks for adamantane protons (δ 1.5–2.1 ppm) and hydroxyl protons (δ 4.8–5.2 ppm). The compound’s solubility in polar solvents like ethanol and water facilitates in vitro applications .
Synthesis and Manufacturing
3-Hydroxy Rimantadine-d4 is synthesized via reductive deuteration of rimantadine precursors. A representative protocol involves:
-
Adamantane Bromination: 1-Bromoadamantane is synthesized by reacting adamantane with bromine at 85°C, achieving yields >90% .
-
Grignard Reaction: The brominated intermediate reacts with a deuterated Grignard reagent (e.g., CD₃MgBr) to form a deuterated adamantane-methyl ketone .
-
Reductive Deuteration: Sodium borohydride () in deuterated solvents (e.g., D₂O) reduces the ketone to a deuterated alcohol, introducing additional deuterium atoms.
-
Ammonolysis: The alcohol intermediate undergoes ammonolysis with concentrated ammonium hydroxide to yield the final amine product .
This route avoids costly catalysts (e.g., Pd/C) and achieves high isotopic purity (>98%) .
Mechanism of Antiviral Action
3-Hydroxy Rimantadine-d4 retains rimantadine’s primary mechanism: inhibition of the influenza A M2 proton channel. By binding to the channel’s transmembrane domain, it prevents viral uncoating in endosomes, halting replication. Recent studies suggest broader applications:
-
Autophagy Modulation: Rimantadine analogs enhance autophagy in hepatocytes, a process critical for degrading intracellular pathogens like Hepatitis A Virus (HAV) . In HAV-infected cells, 3-Hydroxy Rimantadine-d4’s parent compound increases LC3-II (autophagosome marker) expression and lysosomal fusion, reducing viral RNA by >50% .
-
Host Factor Interaction: Proteomic analyses reveal that rimantadine derivatives alter 42 immune-related proteins, including interferon-stimulated genes, suggesting immunomodulatory potential .
Research Applications
Metabolic Tracing
Deuterium’s non-radioactive isotopic label allows tracking of 3-Hydroxy Rimantadine-d4’s absorption, distribution, and excretion. Liquid Chromatography-Mass Spectrometry (LC-MS) distinguishes it from endogenous metabolites, enabling precise pharmacokinetic modeling.
Antiviral Efficacy Studies
-
Influenza A: The compound’s hydroxyl group enhances solubility, improving in vitro IC₅₀ values compared to rimantadine.
-
HAV Inhibition: Although untested directly, rimantadine suppresses HAV replication (IC₅₀ = 6.7–26.3 µg/mL) by upregulating autophagy, a pathway likely shared by its deuterated analog .
Pharmacological Data
While in vivo data for 3-Hydroxy Rimantadine-d4 remain limited, rimantadine’s profile offers insights:
| Parameter | Rimantadine | 3-Hydroxy Rimantadine-d4 |
|---|---|---|
| Bioavailability | >90% | Estimated similar |
| Half-life | 24–36 h | Prolonged due to deuteration |
| Protein Binding | 40% | Unreported |
Deuteration typically reduces hepatic metabolism, potentially extending half-life and lowering dosing frequency.
Current Research and Future Directions
Recent studies emphasize 3-Hydroxy Rimantadine-d4’s role in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume